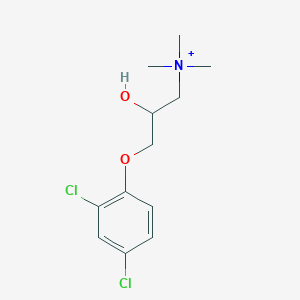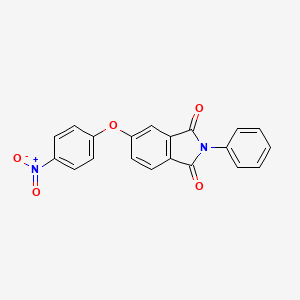
N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, a methoxy group at the 6-position, and a methyl group at the 2-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Methoxylation: The methoxy group can be introduced using methanol in the presence of a suitable catalyst.
Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the quinoline ring, resulting in the formation of amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex quinoline derivatives.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology:
- Investigated for its antimicrobial and antiviral activities.
- Potential use as a fluorescent probe for biological imaging.
Medicine:
- Explored for its anticancer properties due to its ability to interact with DNA and inhibit topoisomerase enzymes.
- Studied for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of agrochemicals and pesticides.
- Potential application in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. Additionally, it can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways involved may vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Studied for its potential therapeutic applications.
N-(4-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole: Investigated for its antimicrobial properties.
Uniqueness: N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine stands out due to its unique combination of substituents on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to interact with DNA and enzymes makes it a promising candidate for various therapeutic applications.
Eigenschaften
Molekularformel |
C17H15ClN2O |
|---|---|
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C17H15ClN2O/c1-11-9-17(20-13-5-3-12(18)4-6-13)15-10-14(21-2)7-8-16(15)19-11/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
CMUILNOQHBJOCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)


![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)
![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)

